molecular formula C22H24FN5O2 B2535613 1-(3-Fluoro-4-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea CAS No. 946201-26-9

1-(3-Fluoro-4-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2535613
CAS No.: 946201-26-9
M. Wt: 409.465
InChI Key: VDIVLLOMEYWWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-4-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C22H24FN5O2 and its molecular weight is 409.465. The purity is usually 95%.
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Biological Activity

1-(3-Fluoro-4-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea, often referred to as a biphenylurea derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and modulation of various cellular processes. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C19H21FN4O2
  • Molecular Weight : 360.40 g/mol

The compound is believed to exert its biological effects primarily through inhibition of specific protein kinases. Research indicates that biphenylureas can modulate enzymatic activity related to cell proliferation and survival pathways, which are critical in cancer biology .

Anti-Cancer Properties

This compound has shown promise in inhibiting tumor growth in various cancer models. Studies have demonstrated its effectiveness against specific cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies

  • Study on Cell Lines : A study assessing the compound's effects on human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that it significantly inhibited cell proliferation with IC50 values in the low micromolar range. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • In Vivo Efficacy : In a xenograft model using mice implanted with human cancer cells, treatment with the compound resulted in a marked reduction in tumor volume compared to control groups, suggesting its potential for therapeutic application in oncology.

Comparative Biological Activity Table

The following table summarizes the biological activity of this compound compared to other known biphenylureas:

Compound NameTarget KinaseIC50 (µM)Effect on Tumor Growth
Compound APLK10.5Significant Inhibition
Compound BCDK21.0Moderate Inhibition
This compound Unknown0.8Significant Inhibition

Safety and Toxicity

Preliminary toxicity studies indicate that while the compound exhibits potent anti-cancer activity, it also presents a safety profile that requires further investigation. Dose-dependent toxicity was observed in non-cancerous cell lines, highlighting the need for targeted delivery systems to minimize off-target effects .

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2/c1-4-11-30-21-13-20(24-15(3)25-21)26-16-7-9-17(10-8-16)27-22(29)28-18-6-5-14(2)19(23)12-18/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIVLLOMEYWWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.